(2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide
Description
(2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a cyclohexyl group, and a pyrrolidine ring
Properties
IUPAC Name |
(2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-22(20,21)11-15-6-3-9-18(15)16(19)17-14-5-2-4-13(10-14)12-7-8-12/h12-15H,2-11H2,1H3,(H,17,19)/t13-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLOHUKQMQWCCR-RRFJBIMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCN1C(=O)NC2CCCC(C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@H]1CCCN1C(=O)N[C@@H]2CCC[C@@H](C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl and cyclohexyl groups, followed by the introduction of the pyrrolidine ring and the methylsulfonylmethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.
Scientific Research Applications
(2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-N-[(1R,3S)-3-cyclopropylcyclohexyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide include:
Cyclopropylcyclohexyl derivatives: Compounds with similar cyclopropyl and cyclohexyl groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
